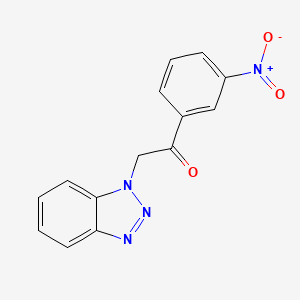
3-(4-fluorophenyl)-N-methylpropanamide
Vue d'ensemble
Description
3-(4-fluorophenyl)-N-methylpropanamide, also known as FMPA, is a chemical compound that belongs to the class of amides. It is a synthetic compound that has been widely used in scientific research for its various applications. FMPA is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone.
Applications De Recherche Scientifique
Quantum Mechanical and Spectroscopic Studies
- 3-(4-fluorophenyl)-N-methylpropanamide has been characterized using various spectroscopic methods and quantum mechanical studies. These studies include FT-IR, FT-RAMAN, UV, 1H NMR, and 13C NMR spectral analysis. Such characterization is crucial for understanding the molecular geometry, vibrational wave numbers, and electronic properties of the compound (Chandralekha et al., 2019).
Synthesis and Characterization for Biological Evaluation
- A series of novel compounds, including N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives, have been synthesized from 3,4-Difluoronirobenzene. These compounds were examined for their antibacterial and antifungal activities, highlighting their potential in biological applications (Velupillai et al., 2015).
Drug Development for Cancer Treatment
- Research has been conducted on developing selective and orally efficacious inhibitors for the Met kinase superfamily, which are crucial in cancer treatment. This includes the study of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides (Schroeder et al., 2009).
Enantioseparation for Analytical Chemistry
- The compound has been used in the development of high-performance liquid chromatographic methods for the enantioseparation of its analogs. This is significant in the field of analytical chemistry, particularly for the resolution of chiral compounds (Török et al., 2005).
Antipathogenic Activity
- Studies have been conducted on acylthioureas, a class of compounds including this compound derivatives, to assess their interaction with bacterial cells. These studies are focused on developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Binding Characteristics in Pharmacology
- The binding characteristics of a series of N-substituted 3-(4-fluorophenyl)tropane derivatives have been reported. These compounds show high affinity at cocaine recognition sites, making them significant in pharmacological research (Milius et al., 1991).
Crystal Structure Analysis for Material Science
- The compound's derivatives have been studied for their crystal structure, particularly focusing on concomitant polymorphism due to disorder in the crystal structure. Such studies are important in the field of material science and crystallography (Chopra et al., 2008).
Development of Radioligands for Imaging
- Research includes the synthesis and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands. These are used for the visualization of peripheral benzodiazepine receptors, an important aspect in neuroimaging studies (Matarrese et al., 2001).
Fluorogen Synthesis for Cell Imaging
- A fluorogen named 1-decyl-1-methyl-2,5-bis{4-[(N,N-diethylamino)methyl]phenyl}-3,4-diphenylsilole has been synthesized. This compound, which includes this compound, shows aggregation-induced emission and is used for cell imaging (Yu et al., 2009).
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-12-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGXTJUYEDWBRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4687955.png)
![1-(4-ethylphenyl)-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4687961.png)

![4-[4-(4-chlorobenzyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B4687986.png)


![ethyl 4-{[(4-propyl-1-piperazinyl)carbonothioyl]amino}benzoate](/img/structure/B4688021.png)

![N-cyclopentyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4688036.png)
![3-(3-methylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4688040.png)
![1-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-4-piperidinecarboxamide](/img/structure/B4688049.png)

![2-{[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4688061.png)
![4-butoxy-3,5-dichloro-N-[4-(difluoromethoxy)phenyl]benzamide](/img/structure/B4688068.png)